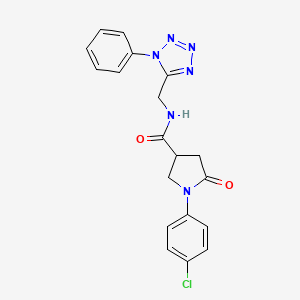
N-((4-ヒドロキシクロマン-4-イル)メチル)チオフェン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide is a compound that combines a chroman structure with a thiophene ring Chroman derivatives are known for their antioxidant properties, while thiophene derivatives are widely recognized for their diverse biological activities
科学的研究の応用
N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Mode of Action
Based on the known actions of similar thiophene derivatives, it can be inferred that the compound may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to impact a variety of biological pathways, including those involved in inflammation, cancer, microbial infections, hypertension, and atherosclerosis .
Result of Action
Based on the known effects of similar thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
This compound represents an interesting area for future research given the broad therapeutic potential of thiophene derivatives .
生化学分析
Biochemical Properties
It is known that chromanone and thiophene derivatives, the building blocks of this compound, exhibit a broad variety of remarkable biological and pharmaceutical activities
Cellular Effects
It has been found that a compound with a similar structure, N-4HCS, blocks male gamete formation in the malaria parasite life cycle . This suggests that N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide may also have significant effects on cellular processes.
Molecular Mechanism
Research on a similar compound, N-4HCS, has shown that it targets the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This suggests that N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide may also interact with biomolecules and influence gene expression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide typically involves the condensation of a chroman derivative with a thiophene carboxylic acid derivative. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
類似化合物との比較
Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-((4-hydroxychroman-4-yl)methyl)pyridine-3-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide is unique due to the combination of the chroman and thiophene moieties, which confer both antioxidant and diverse biological activities. This dual functionality makes it a promising candidate for various applications in medicinal chemistry and material science.
特性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(11-5-8-20-9-11)16-10-15(18)6-7-19-13-4-2-1-3-12(13)15/h1-5,8-9,18H,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISYUVUFMQXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(2-Tert-butylpyrimidin-4-YL)propyl]but-2-ynamide](/img/structure/B2448486.png)
![N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2448488.png)
![N-cyclopentyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2448489.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one](/img/structure/B2448493.png)
![(1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2448496.png)


![2-methyl-6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2448501.png)
![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B2448503.png)
![N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2448504.png)
![5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2448505.png)
![(3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2448507.png)

